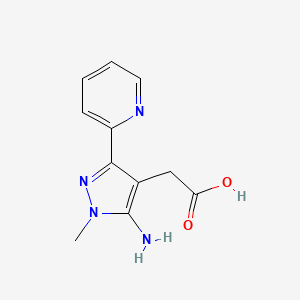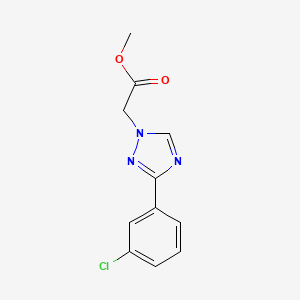
5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a pyrimidine moiety, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution of a pyrimidine derivative with a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.
科学研究应用
Chemistry
In chemistry, 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the triazole ring and pyrimidine moiety suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The triazole ring is a common motif in many drugs, and the pyrimidine moiety is known for its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The triazole ring and pyrimidine moiety could play key roles in these interactions, possibly through hydrogen bonding, π-π stacking, or other non-covalent interactions.
相似化合物的比较
Similar Compounds
- 5-((Pyridin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-((Pyrimidin-2-ylthio)methyl)-1-(phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups. The presence of both the triazole ring and the pyrimidine moiety provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.
属性
分子式 |
C15H13N5O2S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N5O2S/c1-10-3-5-11(6-4-10)20-12(13(14(21)22)18-19-20)9-23-15-16-7-2-8-17-15/h2-8H,9H2,1H3,(H,21,22) |
InChI 键 |
DQBSPUPRQGBRJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


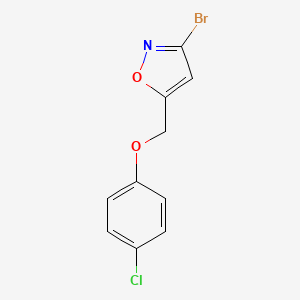
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
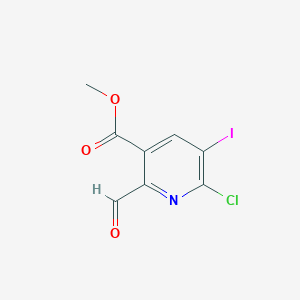
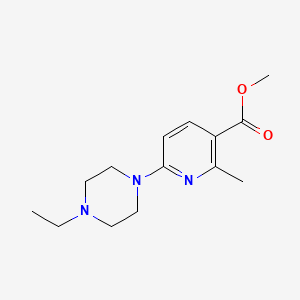
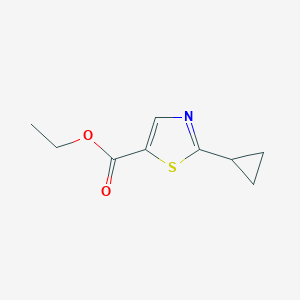




![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)
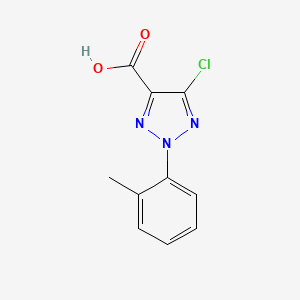
![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)
